molecular formula C16H17FN4 B11639851 4-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-2,6-dimethyl-5-(prop-2-en-1-yl)pyrimidine

4-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-2,6-dimethyl-5-(prop-2-en-1-yl)pyrimidine

Cat. No.: B11639851
M. Wt: 284.33 g/mol
InChI Key: FLBVZHMRUANOMH-VCHYOVAHSA-N
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Description

This compound is characterized by its unique structure, which includes a fluorophenyl group, a hydrazine moiety, and a pyrimidine ring

Properties

Molecular Formula

C16H17FN4

Molecular Weight

284.33 g/mol

IUPAC Name

N-[(E)-(4-fluorophenyl)methylideneamino]-2,6-dimethyl-5-prop-2-enylpyrimidin-4-amine

InChI

InChI=1S/C16H17FN4/c1-4-5-15-11(2)19-12(3)20-16(15)21-18-10-13-6-8-14(17)9-7-13/h4,6-10H,1,5H2,2-3H3,(H,19,20,21)/b18-10+

InChI Key

FLBVZHMRUANOMH-VCHYOVAHSA-N

Isomeric SMILES

CC1=C(C(=NC(=N1)C)N/N=C/C2=CC=C(C=C2)F)CC=C

Canonical SMILES

CC1=C(C(=NC(=N1)C)NN=CC2=CC=C(C=C2)F)CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,6-DIMETHYL-5-(PROP-2-EN-1-YL)PYRIMIDINE typically involves the condensation of 4-fluorobenzaldehyde with hydrazine derivatives, followed by cyclization with appropriate pyrimidine precursors. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. Purification steps such as recrystallization or chromatography may be employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

4-[(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,6-DIMETHYL-5-(PROP-2-EN-1-YL)PYRIMIDINE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

    Catalysts: Acetic acid, sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

4-[(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,6-DIMETHYL-5-(PROP-2-EN-1-YL)PYRIMIDINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,6-DIMETHYL-5-(PROP-2-EN-1-YL)PYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

4-[(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,6-DIMETHYL-5-(PROP-2-EN-1-YL)PYRIMIDINE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

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